
1,2-Naphtalènediol
Vue d'ensemble
Description
Le 1,2-dihydroxynaphtalène, également connu sous le nom de 1,2-naphtalènediol, est un composé organique de formule moléculaire C₁₀H₈O₂. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence de deux groupes hydroxyle liés aux première et deuxième positions du cycle naphtalène. Ce composé est important dans divers processus chimiques et biologiques et sert de précurseur à plusieurs dérivés importants, notamment les naphtoquinones .
Applications De Recherche Scientifique
1,2-Dihydroxynaphthalene has diverse applications in scientific research, including:
-
Chemistry: : It serves as a precursor in the synthesis of various organic compounds, including naphthoquinones and coumarins .
-
Biology: : It is used in studies involving microbial metabolism, particularly in the degradation of naphthalene by soil bacteria .
-
Medicine: : Research has explored its potential in developing therapeutic agents due to its antioxidant properties .
-
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
Target of Action
The primary target of Naphthalene-1,2-diol, also known as 1,2-Dihydroxynaphthalene, is the enzyme 1,2-dihydroxynaphthalene dioxygenase . This enzyme is found in organisms like Pseudomonas sp. (strain C18) .
Mode of Action
Naphthalene-1,2-diol interacts with its target enzyme, 1,2-dihydroxynaphthalene dioxygenase, and is involved in the naphthalene catabolic pathway . It catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene (1,2-DHN) to yield 2-hydroxychromene-2-carboxylic acid .
Biochemical Pathways
The compound plays a significant role in the naphthalene catabolic pathway . This pathway is crucial for the biodegradation of naphthalene, a polycyclic aromatic hydrocarbon . The compound’s interaction with its target enzyme leads to the production of 2-hydroxychromene-2-carboxylic acid .
Result of Action
The interaction of Naphthalene-1,2-diol with its target enzyme results in the production of 2-hydroxychromene-2-carboxylic acid . This is a crucial step in the naphthalene catabolic pathway, contributing to the biodegradation of naphthalene .
Safety and Hazards
Orientations Futures
Naphthalene 1,2-dioxygenase participates in 4 metabolic pathways: 1- and 2-methylnaphthalene degradation, naphthalene and anthracene degradation, fluorene degradation, and ethylbenzene degradation . It employs one cofactor, iron . As of late 2007, 18 structures have been solved for this class of enzymes .
Relevant papers on Naphthalene-1,2-diol include “Comparison of the Toxicity of Naphthalene and Naphthalene-1,2 ” and “A theoretical study of the cis-dihydroxylation mechanism in naphthalene ”. These papers provide further insights into the properties and applications of Naphthalene-1,2-diol.
Analyse Biochimique
Biochemical Properties
Naphthalene-1,2-diol is involved in several biochemical reactions, primarily as an intermediate in the degradation of naphthalene. One of the key enzymes that interact with naphthalene-1,2-diol is naphthalene 1,2-dioxygenase. This enzyme catalyzes the conversion of naphthalene to naphthalene-1,2-diol by incorporating molecular oxygen into the naphthalene ring . The interaction between naphthalene-1,2-diol and naphthalene 1,2-dioxygenase is crucial for the degradation process, as it facilitates the breakdown of the aromatic ring structure. Additionally, naphthalene-1,2-diol can interact with other enzymes such as dihydrodiol dehydrogenase, which further metabolizes it into catechol derivatives .
Cellular Effects
Naphthalene-1,2-diol has been shown to affect various types of cells and cellular processes. In hepatocytes, it is metabolized to reactive intermediates that can cause cellular damage. Studies have indicated that naphthalene-1,2-diol can induce oxidative stress and cytotoxicity in liver cells . Furthermore, naphthalene-1,2-diol has been implicated in ocular toxicity, where it is transported to the eye and oxidized to form reactive catechol metabolites . These metabolites can cause damage to ocular tissues, leading to conditions such as cataracts.
Molecular Mechanism
The molecular mechanism of naphthalene-1,2-diol involves its interaction with various enzymes and biomolecules. Naphthalene-1,2-diol is initially formed by the action of naphthalene 1,2-dioxygenase, which incorporates oxygen into the naphthalene ring . This reaction is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage . Additionally, naphthalene-1,2-diol can form adducts with cellular macromolecules, further exacerbating its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naphthalene-1,2-diol can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that naphthalene-1,2-diol can cause sustained oxidative stress and cellular damage in vitro . In vivo studies have demonstrated that prolonged exposure to naphthalene-1,2-diol can lead to chronic toxicity, particularly in the liver and lungs .
Dosage Effects in Animal Models
The effects of naphthalene-1,2-diol in animal models are dose-dependent. At low doses, the compound is metabolized efficiently, with minimal adverse effects . At higher doses, naphthalene-1,2-diol can cause significant toxicity, including liver and lung damage . Studies have shown that high doses of naphthalene-1,2-diol can lead to the formation of reactive metabolites that induce oxidative stress and inflammation . Additionally, chronic exposure to high doses has been associated with an increased risk of cancer in animal models .
Metabolic Pathways
Naphthalene-1,2-diol is involved in several metabolic pathways, primarily related to the degradation of aromatic hydrocarbons. The initial step in its metabolism is catalyzed by naphthalene 1,2-dioxygenase, which converts naphthalene to naphthalene-1,2-diol . This is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle, where they are further broken down to generate energy .
Transport and Distribution
Naphthalene-1,2-diol is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its relatively small size and hydrophobic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, naphthalene-1,2-diol can accumulate in specific organelles, such as the mitochondria, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of naphthalene-1,2-diol is influenced by its interactions with cellular components. Studies have shown that naphthalene-1,2-diol can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, naphthalene-1,2-diol can be found in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . The compound’s localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1,2-dihydroxynaphtalène peut être synthétisé par plusieurs méthodes, notamment :
-
Hydroxylation du naphtalène : : Cette méthode implique l'hydroxylation directe du naphtalène en utilisant des agents oxydants tels que le peroxyde d'hydrogène en présence de catalyseurs comme le pentoxyde de vanadium. La réaction se produit généralement dans des conditions contrôlées de température et de pression afin de garantir une hydroxylation sélective aux positions souhaitées .
-
Réduction de la 1,2-naphtoquinone : : Une autre méthode courante implique la réduction de la 1,2-naphtoquinone en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Cette réaction est généralement effectuée sous atmosphère inerte afin d'empêcher l'oxydation du produit .
Méthodes de production industrielle
La production industrielle de 1,2-dihydroxynaphtalène utilise souvent l'hydroxylation du naphtalène en raison de son efficacité économique et de sa capacité à être mise à l'échelle. Le processus implique des réacteurs à écoulement continu pour maintenir des conditions de réaction optimales et maximiser le rendement. Les catalyseurs et les conditions de réaction sont soigneusement contrôlés pour garantir une haute sélectivité et une grande pureté du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-dihydroxynaphtalène subit diverses réactions chimiques, notamment :
-
Oxydation : : Il peut être oxydé pour former de la 1,2-naphtoquinone en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome. Cette réaction est importante dans la synthèse de dérivés de la naphtoquinone .
-
Réduction : : La réduction du 1,2-dihydroxynaphtalène peut produire des dihydronaphtalènediols, qui sont des intermédiaires utiles en synthèse organique .
-
Substitution : : Les groupes hydroxyle du 1,2-dihydroxynaphtalène peuvent subir des réactions de substitution avec divers électrophiles, conduisant à la formation d'éthers, d'esters et d'autres dérivés .
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Pentoxyde de vanadium, palladium sur charbon.
Principaux produits formés
1,2-Naphtoquinone : Formée par oxydation.
Dihydronaphtalènediols : Formés par réduction.
Éthers et esters : Formés par des réactions de substitution.
4. Applications de la recherche scientifique
Le 1,2-dihydroxynaphtalène a diverses applications dans la recherche scientifique, notamment :
-
Chimie : : Il sert de précurseur dans la synthèse de divers composés organiques, notamment les naphtoquinones et les coumarines .
-
Biologie : : Il est utilisé dans des études impliquant le métabolisme microbien, en particulier dans la dégradation du naphtalène par les bactéries du sol .
-
Médecine : : La recherche a exploré son potentiel dans le développement d'agents thérapeutiques en raison de ses propriétés antioxydantes .
-
Industrie : : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels .
5. Mécanisme d'action
Le mécanisme d'action du 1,2-dihydroxynaphtalène implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut subir une oxydation enzymatique pour former des quinones réactives, qui peuvent interagir avec des composants cellulaires, conduisant à divers effets biochimiques. Ces interactions sont essentielles dans des processus tels que la dégradation microbienne du naphtalène et la formation de composés bioactifs .
Comparaison Avec Des Composés Similaires
Le 1,2-dihydroxynaphtalène peut être comparé à d'autres composés similaires tels que :
1,4-Dihydroxynaphtalène : Structure similaire, mais avec des groupes hydroxyle aux positions 1 et 4. Il a une réactivité et des applications différentes.
1,2-Dihydroxybenzène (Catéchol) : Un diol aromatique plus simple avec des groupes hydroxyle sur un cycle benzénique. Il est plus couramment utilisé dans divers processus chimiques.
1,2,3-Trihydroxynaphtalène : Contient un groupe hydroxyle supplémentaire, conduisant à des propriétés chimiques et des applications différentes.
Le 1,2-dihydroxynaphtalène est unique en raison de son modèle d'hydroxylation spécifique, qui confère une réactivité chimique et une activité biologique distinctes, le rendant précieux dans diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
naphthalene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPAOGUKPJVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67293-06-5 ((monohydrate) | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30205985 | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-00-5 | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Naphthalenediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-NAPHTHALENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R5017T335 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,2-dihydroxynaphthalene has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
ANone: 1H and 13C NMR spectroscopic data for 1,2-dihydroxynaphthalene and its adamantyl and di-adamantyl derivatives have been reported, providing detailed information about their structure and conformation. []
ANone: 1,2-Dihydroxynaphthalene is a key intermediate in the bacterial degradation of naphthalene. [, , , , ] It is formed from the oxidation of (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene by an NAD+-dependent dehydrogenase. [] This compound is further metabolized to salicylic acid through the action of 1,2-dihydroxynaphthalene dioxygenase. [, , , ]
ANone: 1,2-Dihydroxynaphthalene is considered the primary toxic agent in naphthalene-induced cataracts. [, ] It readily autoxidizes in neutral solutions to form 1,2-naphthoquinone and hydrogen peroxide, both of which can damage lens proteins and contribute to cataract formation. [, ]
ANone: Yes, certain aldose reductase inhibitors (ARIs), like AL01576, can effectively prevent naphthalene cataract in rats. [, ] The protective effect is likely due to the inhibition of the conversion of naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, rather than direct inhibition of the dehydrogenase activity of aldose reductase. []
ANone: Yes, sodium selenite has been shown to protect hLECs from apoptosis induced by 1,2-dihydroxynaphthalene. [] This protective effect is linked to the activation of the PI3-K/Akt pathway and subsequent phosphorylation of Akt. []
ANone: 1,2-Dihydroxynaphthalene dioxygenase, an extradiol ring-cleavage enzyme, catalyzes the ring fission of 1,2-dihydroxynaphthalene. [, , , , , ] This enzyme requires Fe2+ for maximal activity and is often part of the naphthalene degradation pathway in various Pseudomonas strains. [, , , , , , , , ]
ANone: Extradiol dioxygenases, like 2,3-dihydroxybiphenyl dioxygenases, 3-methylcatechol dioxygenase, and catechol 2,3-dioxygenase, exhibit varying substrate specificities. [] While some dioxygenases show a relaxed substrate range, others, like the one from Pseudomonas pseudoalcaligenes KF707, have a very narrow substrate specificity. []
ANone: The ring cleavage of 1,2-dihydroxynaphthalene by the dioxygenase enzyme yields two main products: 2-hydroxychromene-2-carboxylate (HCCA) and trans-o-hydroxybenzylidenepyruvate (tHBPA). [] HCCA is the initial product, which slowly isomerizes to tHBPA, reaching an equilibrium between the two forms. []
ANone: Yes, there is evidence suggesting that enzymes from the naphthalene degradation pathway, specifically 1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase and 1,2-dihydroxynaphthalene dioxygenase, can transform certain 3,4-dihydroxylated biphenyl metabolites. [] This finding highlights the potential of utilizing naphthalene-degrading enzymes in bioremediation strategies for PCBs. []
ANone: Humic acids (HAs) can significantly influence the sorption and bioavailability of 1,2-dihydroxynaphthalene. [] The aromatic carbon content of HAs positively correlates with their ability to sorb 1,2-dihydroxynaphthalene, potentially reducing its toxicity to microorganisms. []
ANone: Yes, some microorganisms, like Sphingomonas xenophaga strain BN6, can utilize compounds formed during 1,2-dihydroxynaphthalene degradation as redox mediators to enhance the anaerobic reduction of azo dyes. [, ] Specifically, 4-amino-1,2-naphthoquinone and 4-ethanolamino-1,2-naphthoquinone, produced during 1,2-DHN breakdown, have been identified as key redox mediators in this process. []
ANone: Plasmid NAH7 carries genes encoding enzymes involved in the naphthalene degradation pathway. [, ] Studies using recombinant bacteria carrying NAH7-derived genes have provided valuable insights into the individual steps of naphthalene metabolism. [, ]
ANone: Yes, genetic analysis of Sphingomonas xenophaga BN6, capable of degrading naphthalenesulfonates, revealed a gene cluster with significant homology to genes involved in naphthalene degradation in other Sphingomonas strains. [] This suggests a shared evolutionary origin and similar genetic organization for the degradation of these aromatic compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)

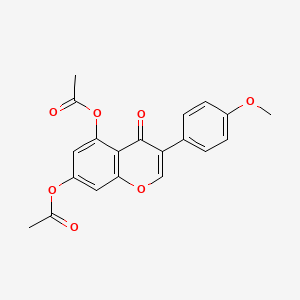
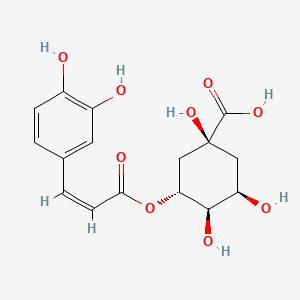
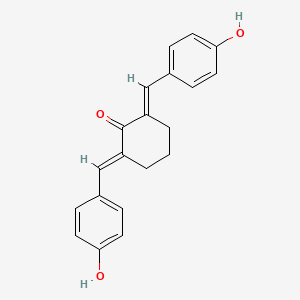
![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)
![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)


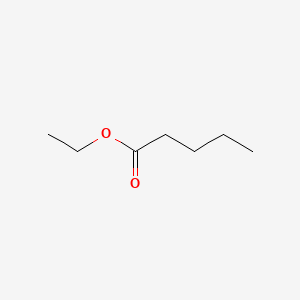
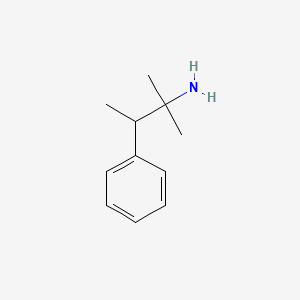

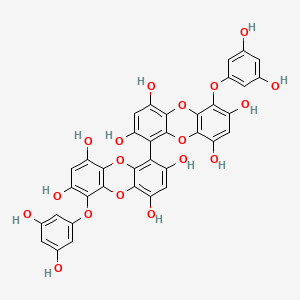
![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)
